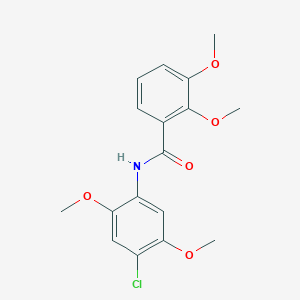![molecular formula C28H21BrIN3O3 B4535404 2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4535404.png)
2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, such as the compound , often involves complex reactions that aim to introduce specific functional groups to achieve desired properties. For instance, the synthesis of quinazolin-4(3H)-ones and their analogs has been developed through various methods, including palladium-catalyzed reactions and oxidative nitrogenation/oxygenation processes. These methods allow for the creation of diverse quinazolinone structures with potential biological activities (Costa et al., 2004); (Laha et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography and other analytical techniques have been employed to determine the structures of these compounds, revealing their intricate molecular arrangements and providing insights into their reactivity and interactions with biological targets (Yong, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization, halogenation, and coupling reactions, which are essential for modifying their structures and enhancing their biological activities. These reactions are often catalyzed by metals such as palladium or iodine, facilitating the formation of complex quinazolinone structures with diverse functional groups (Mirallai & Koutentis, 2015); (Lee et al., 2012).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including their solubility, melting points, and crystal structures, are influenced by their molecular configurations. These properties are critical for determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as their reactivity, stability, and interactions with biological systems, are key factors in their application in medicinal chemistry. Studies on these compounds have highlighted their potential as therapeutic agents due to their ability to modulate biological pathways and interact with specific targets (Shao et al., 2014).
特性
IUPAC Name |
N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrIN3O3/c29-20-10-6-9-19(15-20)26-31-24-14-13-21(30)16-23(24)28(35)33(26)32-27(34)22-11-4-5-12-25(22)36-17-18-7-2-1-3-8-18/h1-16,26,31H,17H2,(H,32,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFCFUJHYWOMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)I)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrIN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-[2-(3-bromophenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-methoxyethyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4535333.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4535338.png)
![1-(4-ethylphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4535341.png)
![(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4535342.png)

![3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4535356.png)
![5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4535362.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4535370.png)
![4-ethoxy-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4535378.png)
![ethyl 4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B4535385.png)
![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4535399.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4535409.png)
![N,N-diethyl-9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4535421.png)